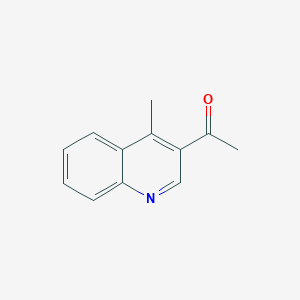

1-(4-Methylquinolin-3-YL)ethanone

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. chemsrc.combldpharm.comrsc.org This designation stems from its recurring presence in a vast number of biologically active compounds. researchgate.net The structural rigidity and the presence of a nitrogen atom, which can act as a hydrogen bond acceptor, are key features that contribute to its ability to interact with various biological targets. nih.gov

The functionalization of the quinoline ring at different positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it a highly adaptable framework for drug design. chemwhat.ru Researchers have extensively explored the synthesis of quinoline derivatives through various named reactions, such as the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses, which have enabled the creation of a vast library of substituted quinolines. nih.govchemicalbook.com This has led to the discovery of quinoline-based compounds with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. chemicalbook.comnih.govrsc.org

The versatility of the quinoline scaffold is further highlighted by its use in the development of materials with specific optical and electronic properties, finding applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. The ability to modify the electronic nature of the quinoline system through substitution makes it an attractive component in the design of functional materials.

Overview of Acetylquinoline Derivatives in Scientific Inquiry

Within the extensive family of quinoline derivatives, those bearing an acetyl group have emerged as a significant subclass in scientific investigation. Acetylquinolines are characterized by the presence of a C(O)CH₃ group attached to the quinoline ring. The acetyl group, being a key pharmacophore, can significantly influence the biological activity of the parent quinoline molecule.

The synthesis of acetylquinoline derivatives is often achieved through methods like the Friedländer annulation, where a 2-aminoaryl ketone reacts with a β-dicarbonyl compound. bldpharm.comresearchgate.netchemicalbook.com This and other synthetic strategies have provided access to a diverse range of acetylated quinolines with substitutions at various positions on the heterocyclic ring. nih.gov

Research into acetylquinoline derivatives has revealed their potential in various therapeutic areas. For instance, certain acetylquinoline derivatives have been investigated for their antimicrobial and antifungal activities. The carbonyl group of the acetyl moiety can participate in hydrogen bonding and other interactions with biological macromolecules, which is a crucial aspect of their mechanism of action. While comprehensive studies on all acetylquinoline isomers are not available, the existing body of research underscores their importance as a focal point for further exploration in drug discovery and materials science.

While specific research on 1-(4-Methylquinolin-3-YL)ethanone is limited in publicly accessible literature, its structural features place it within this important class of compounds. The presence of a methyl group at the 4-position and an acetyl group at the 3-position of the quinoline ring suggests a unique electronic and steric profile that could lead to interesting chemical and biological properties. Further investigation into this specific isomer is warranted to fully elucidate its potential contributions to the field of chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

1-(4-methylquinolin-3-yl)ethanone |

InChI |

InChI=1S/C12H11NO/c1-8-10-5-3-4-6-12(10)13-7-11(8)9(2)14/h3-7H,1-2H3 |

InChI Key |

FBXBMGNVOLRDBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC2=CC=CC=C12)C(=O)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Quinoline Based Ethanones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Analysis

The ¹H NMR spectrum of 1-(4-Methylquinolin-3-YL)ethanone is expected to show distinct signals corresponding to the protons on the quinoline (B57606) core and the methyl groups. The spectrum of the parent compound, 4-methylquinoline (B147181) (lepidine), provides a baseline for the chemical shifts of the quinoline ring protons. nih.govresearchgate.net The introduction of an acetyl group at the C-3 position significantly influences the electronic environment, causing downfield shifts for nearby protons, particularly H2 and H5.

In a typical ¹H NMR spectrum of 4-methylquinoline recorded in CDCl₃, the methyl protons at C4 appear as a singlet around δ 2.69 ppm. The aromatic protons resonate in the downfield region, typically between δ 7.20 and δ 8.80 ppm. researchgate.netresearchgate.net For this compound, the acetyl group's electron-withdrawing nature would deshield the adjacent H2 proton, shifting it further downfield. The protons of the acetyl group's methyl would appear as a sharp singlet, likely in the δ 2.5-2.8 ppm range, while the C4-methyl protons would also experience a shift.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For 4-methylquinoline, the carbon of the methyl group (C4-CH₃) resonates at approximately δ 18.5-19.0 ppm. nih.gov The quinoline ring carbons appear between δ 120 and δ 150 ppm. nih.gov

In this compound, two additional signals are expected: one for the carbonyl carbon (C=O) of the acetyl group, typically in the highly deshielded region of δ 195-205 ppm, and one for the acetyl methyl carbon (CH₃) around δ 30 ppm. The presence of the acetyl group at C3 would also induce shifts in the signals of the quinoline ring carbons, especially for the adjacent C2, C4, and C4a carbons. The tautomeric forms of related compounds, such as 3-acetyl-4-hydroxyquinolin-2(1H)-one, have been studied, with NMR data indicating that one tautomer is typically dominant in solution.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

The following table is based on data for 4-methylquinoline and expected substituent effects. Actual experimental values may vary.

| Atom | ¹H Chemical Shift (δ, ppm) (Predicted Range) | ¹³C Chemical Shift (δ, ppm) (Predicted Range) |

| H2 | > 8.8 (downfield from parent) | > 150 |

| H5 | ~ 8.1 | ~ 129 |

| H6 | ~ 7.6 | ~ 126 |

| H7 | ~ 7.7 | ~ 129 |

| H8 | ~ 8.0 | ~ 123 |

| 4-CH₃ | ~ 2.7 | ~ 19 |

| Acetyl-CH₃ | ~ 2.7 | ~ 30 |

| Acetyl-C=O | --- | 195 - 205 |

| C3 | --- | ~ 135 |

| C4 | --- | ~ 145 |

| C4a | --- | ~ 148 |

| C8a | --- | ~ 127 |

Infrared (IR) and Mass Spectrometry (MS/GC-MS) Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the vibrations of the quinoline ring and the acetyl group. The gas-phase IR spectrum of the parent 4-methylquinoline shows characteristic bands for aromatic C-H stretching above 3000 cm⁻¹, aromatic C=C and C=N stretching vibrations in the 1600-1500 cm⁻¹ region, and various fingerprint C-H bending vibrations below 900 cm⁻¹.

The most significant addition to the spectrum of this compound would be a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone, expected in the range of 1680-1700 cm⁻¹. Other bands would include C-H stretching and bending for the two methyl groups.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Ketone C=O | Stretching | 1680 - 1700 |

| Aromatic C=C/C=N | Stretching | 1500 - 1620 |

| C-H Bending | Bending | 1350 - 1480 |

| Aromatic C-H Out-of-plane | Bending | 750 - 900 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular formula of this compound is C₁₂H₁₁NO, giving it a molecular weight of 185.22 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 185.

The fragmentation pattern would likely involve the loss of the methyl group from the acetyl function (M-15), resulting in a fragment at m/z = 170. A more prominent fragmentation would be the cleavage of the entire acetyl group (a loss of CH₃CO•), leading to a strong peak at m/z = 142. This fragment corresponds to the 4-methylquinolin-3-yl cation. Further fragmentation would resemble that of 4-methylquinoline itself, which shows major peaks at m/z 143, 142, and 115. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

As of this writing, the specific crystal structure of this compound has not been reported in the searched literature. However, insights can be drawn from the crystal structures of closely related compounds. For instance, the structure of 3-Acetyl-4-aminoquinoline reveals an almost planar molecule, a feature expected for the quinoline ring system. The crystal packing of such molecules is often governed by hydrogen bonds and π–π stacking interactions. In the case of this compound, which lacks strong hydrogen bond donors, the solid-state structure would likely be dominated by van der Waals forces and potential C-H···N or C-H···O weak hydrogen bonds, along with π–π stacking of the quinoline rings. The acetyl group would be expected to be nearly coplanar with the quinoline ring to maximize conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, which are characteristic of its conjugated systems. The quinoline ring is a chromophore that exhibits strong UV absorption. The UV-Vis spectrum of the parent compound, 4-methylquinoline, shows multiple absorption bands corresponding to π→π* transitions. Studies on protonated 4-methylquinoline have identified absorption maxima (λ_max) at approximately 238 nm, 254 nm, and 277 nm.

The introduction of the acetyl group at the C-3 position extends the conjugation of the π-system. This extension is expected to cause a bathochromic (red) shift in the absorption maxima compared to 4-methylquinoline. The carbonyl group itself has a weak n→π* transition, which may be observed as a shoulder at a longer wavelength. Studies of other quinoline derivatives with conjugated substituents confirm that such modifications lead to shifts in absorbance and emission spectra.

Computational and Theoretical Investigations of 1 4 Methylquinolin 3 Yl Ethanone and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the geometric and electronic properties of various organic molecules. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, are employed to determine optimized molecular geometries, bond lengths, bond angles, and dihedral angles. These calculations provide a detailed three-dimensional picture of the molecule's most stable arrangement of atoms.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a key output of DFT calculations. This information is fundamental to understanding the molecule's reactivity and spectroscopic properties. For instance, the calculated electronic properties of quinoline-1,4-quinone hybrids have been analyzed to understand their potential as bioactive compounds. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Reactivity)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comwuxiapptec.com

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability of a molecule to donate electrons. Higher energy indicates a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability of a molecule to accept electrons. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. irjweb.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netchemrxiv.org The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color spectrum to indicate different potential regions.

Typically, red or yellow areas represent regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. Conversely, blue areas indicate positive electrostatic potential, corresponding to electron-deficient regions that are prone to nucleophilic attack. researchgate.net Green areas signify neutral or near-zero potential. researchgate.net For molecules like quinoline derivatives, MEP analysis can identify the most likely sites for interaction with biological targets or other reagents. For example, in a study of an anti-fungal drug, the MEP map showed negative potential zones concentrated on oxygen and nitrogen atoms, identifying them as nucleophilic reactive sites. chemrxiv.org

Natural Bond Orbital (NBO) Analysis and Global Chemical Reactivity Descriptors

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) units. uni-muenchen.dewisc.edu This method allows for the investigation of charge transfer and intramolecular interactions, such as hyperconjugation. The stabilization energies associated with these interactions, calculated using second-order perturbation theory, quantify the strength of electron delocalization from donor NBOs (bonds or lone pairs) to acceptor NBOs (antibonds or Rydberg orbitals). wisc.edu

Table 2: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to a change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a molecule's polarizability. A "soft" molecule has a small HOMO-LUMO gap. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | A measure of a molecule's ability to act as an electrophile. |

These descriptors are instrumental in comparing the reactivity of different molecules within a series of analogs.

Molecular Dynamics Simulations and Conformation Analysis

While DFT calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms and molecules over time. nih.gov This computational technique allows for the exploration of a molecule's conformational landscape, identifying the different spatial arrangements (conformers) it can adopt and their relative stabilities.

For flexible molecules, understanding the accessible conformations is crucial, as the biological activity or reactivity can be conformation-dependent. MD simulations can reveal the preferred conformations of 1-(4-methylquinolin-3-yl)ethanone and its analogs in different environments, such as in a vacuum or in a solvent. This information is valuable for understanding how the molecule might interact with a biological receptor.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the process of drug discovery and development, it is essential to evaluate the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govresearchgate.net In silico ADME prediction models have become indispensable tools for rapidly assessing the drug-likeness of a large number of compounds before their synthesis, thereby reducing time and cost.

Various computational models and software are available to predict key ADME parameters based on a molecule's structure. These predictions can include oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov For instance, the lipophilicity of a compound, often expressed as logP, is a critical parameter that influences its absorption and distribution, and it can be computationally estimated. mdpi.com Such predictions for this compound and its analogs can help to prioritize which compounds are most likely to have favorable pharmacokinetic profiles.

No Publicly Available Research Data on the Molecular Mechanisms of this compound

Following a comprehensive search of available scientific literature and databases, no specific in vitro research findings have been identified for the chemical compound This compound concerning its molecular mechanisms of action. Extensive queries aimed at elucidating its potential as an inhibitor of key enzymes and receptors or its interference with cellular processes have not yielded any direct studies on this particular molecule.

The initial request for an article detailing the molecular mechanisms of this compound was structured to cover several key areas of cancer research and antimicrobial investigation, including:

Inhibition of Key Enzymes and Receptors:

Protein Kinase Inhibition (e.g., Tyrosine Kinases, AURKA/B, MAPK, PI3K/mTOR, EGFR)

DNA Gyrase and Topoisomerase Modulation

Tubulin Polymerization Inhibition

Heat Shock Protein 90 (Hsp90) and Histone Deacetylase (HDAC) Inhibition

Interference with Cellular Processes:

Cell Cycle Regulation and Arrest

Despite targeted searches for in vitro studies, including specific assays related to these pathways, no published data, such as IC50 values, detailed experimental findings, or data tables for this compound, could be retrieved.

While the broader class of quinoline-based compounds has been extensively studied and has shown activity in many of the areas outlined, this information is not directly applicable to the specific molecule without direct experimental evidence. The structural nuances of individual compounds can lead to vastly different biological activities.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the provided outline for the compound this compound at this time. The absence of specific research on this molecule prevents a detailed discussion of its molecular mechanisms of action.

Molecular Mechanisms of Action of Quinoline Based Ethanones in Vitro Research Focus

Interference with Cellular Processes

Apoptosis Induction Pathways

For instance, certain quinoline (B57606) derivatives have been shown to induce apoptosis in cancer cells by activating key executioner enzymes like caspases. nih.gov The activation of caspase-3 and caspase-7, for example, is a central event in the apoptotic cascade, leading to the cleavage of essential cellular proteins and ultimately, cell death. Some quinoline compounds have been observed to stimulate the activation of these caspases.

Furthermore, the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins is crucial in controlling the intrinsic pathway of apoptosis. Pro-apoptotic members, such as Bax, promote apoptosis, while anti-apoptotic members, like Bcl-2 itself, inhibit it. Studies on certain quinoline derivatives have demonstrated their ability to upregulate Bax and downregulate Bcl-2, thereby shifting the balance towards apoptosis. mdpi.com For example, compounds 3g and 3h, which are 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, have been identified as inducers of apoptosis through the activation of caspase-3, caspase-8, and Bax, alongside the downregulation of Bcl-2. mdpi.com

While these findings are for related quinoline structures, they provide a framework for the potential apoptotic mechanisms of 1-(4-Methylquinolin-3-YL)ethanone, which would likely involve the modulation of caspase and Bcl-2 family proteins. Further in vitro studies are necessary to specifically elucidate the apoptotic pathways initiated by this particular compound.

Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key players in this process. While direct evidence for the effect of this compound on angiogenesis is not currently available, studies on related quinoline compounds suggest potential anti-angiogenic properties.

Research has shown that certain quinoline derivatives can interfere with VEGF signaling pathways. For example, some compounds have been found to inhibit the expression of VEGF. It is known that acute ethanol (B145695) exposure can reduce VEGF-induced cord formation and decrease the expression of VEGFR-2 and its phosphorylation in vitro. nih.gov While not a quinoline derivative, this highlights the possibility of small molecules disrupting VEGF signaling.

Further research is required to determine if this compound or its close analogs can modulate angiogenesis, potentially through the inhibition of VEGF or its receptors.

Cell Migration Disruption

The migration of cancer cells is a fundamental step in the process of metastasis. The ability of a compound to inhibit cell migration is therefore a significant indicator of its potential as an anti-cancer agent. Although no specific studies on the effect of this compound on cell migration have been reported, research on other quinoline derivatives suggests that this class of compounds may possess anti-migratory properties.

In vitro assays, such as the scratch wound healing assay, are commonly used to assess cell migration. These assays involve creating a "scratch" in a confluent cell monolayer and monitoring the ability of the cells to migrate and close the gap over time. The inhibition of this "healing" process is indicative of an anti-migratory effect. While specific data for this compound is not available, the general methodology is well-established for testing the anti-migratory potential of novel compounds.

Interactions with Nucleic Acids (e.g., DNA Binding and Synthesis Inhibition)

The interaction with DNA is a well-established mechanism of action for many anti-cancer and antimicrobial agents. Quinolone compounds, a broad class that includes quinoline derivatives, are known to target DNA and associated enzymes. nih.gov

Studies on certain 4-(2-hydroxyquinolin-3-yl)-6-phenyl-5,6-dihydropyrimidin derivatives have demonstrated their ability to bind to calf thymus DNA (CT-DNA). nih.gov This binding is evidenced by changes in the electronic absorption spectra of the compounds upon interaction with DNA, such as bathochromic (red) and hypochromic shifts. The binding constants (Kb) for these interactions have been calculated, with a higher Kb value indicating a stronger binding affinity. For instance, compound 2a in the study by K. M. Hosanagadi et al. exhibited a binding constant of 4.3 x 10^5 M^-1, suggesting a strong interaction with DNA. nih.gov

The primary targets of many quinolone antibiotics are the bacterial enzymes DNA gyrase and topoisomerase IV. nih.govnih.govyoutube.com These enzymes are crucial for managing the topological state of DNA during replication and transcription. Quinolones inhibit these enzymes by stabilizing the enzyme-DNA complex, which leads to breaks in the DNA and ultimately cell death. youtube.com While this mechanism is well-documented for antibacterial quinolones, it provides a plausible avenue for the anticancer activity of related quinoline ethanones, as human topoisomerases are also validated targets for cancer chemotherapy.

Although direct experimental data for this compound is not available, the established DNA-interacting properties of the broader quinoline class suggest that this compound may also exert its biological effects through similar mechanisms.

Free Radical Scavenging and Antioxidant Mechanisms in vitro

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in various diseases, including cancer. Compounds with antioxidant properties can neutralize these harmful free radicals.

The antioxidant potential of quinoline derivatives has been investigated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a common method. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The activity is often expressed as the concentration of the compound required to inhibit 50% of the DPPH radicals (IC50).

While specific DPPH assay results for this compound are not available, studies on related compounds provide insights. For example, certain spiroquinolines have demonstrated potent radical scavenging activity. nih.gov A study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones showed that compounds 3g and 3h exhibited significant DPPH radical scavenging activity, with values of 70.6% and 73.5% at a concentration of 10 µM, respectively, which is comparable to the standard antioxidant Trolox (77.6%). mdpi.com

These findings suggest that the quinoline scaffold is a promising backbone for the development of antioxidant agents. The antioxidant capacity of this compound warrants further investigation to determine its potential in mitigating oxidative stress.

Immunomodulatory Activities

The immune system plays a dual role in cancer, capable of both suppressing and promoting tumor growth. Compounds that can modulate the immune response, known as immunomodulators, are of great interest in cancer therapy.

While direct in vitro studies on the immunomodulatory activities of this compound are lacking, research on the broader class of quinolones has revealed potential effects on immune cells. For instance, some fluoroquinolones have been shown to influence the production of cytokines, which are signaling molecules that regulate immune responses. Specifically, some derivatives can enhance the in vitro synthesis of interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation, while inhibiting the production of pro-inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).

Furthermore, some natural products with immunomodulatory properties have been studied in vitro. For example, ethanolic extracts of Galium aparine L. have been shown to stimulate the transformational activity of immunocompetent blood cells. mdpi.com While these are not quinoline ethanones, these studies highlight the potential for small molecules to influence immune function.

The potential immunomodulatory effects of this compound remain to be elucidated through specific in vitro studies on immune cell function and cytokine production.

Investigation of Resistance Mechanisms at the Molecular Level

The development of drug resistance is a major challenge in the treatment of both infectious diseases and cancer. Understanding the molecular mechanisms by which cells become resistant to a particular compound is crucial for developing strategies to overcome this resistance.

For the broader class of quinolones, particularly the fluoroquinolones used as antibiotics, several mechanisms of resistance have been identified. nih.govnih.govyoutube.com These include:

Target-site mutations: Mutations in the genes encoding the target enzymes, DNA gyrase and topoisomerase IV, can reduce the binding affinity of the drug, thereby rendering it less effective. nih.govnih.govyoutube.comelsevierpure.com

Reduced drug accumulation: This can occur through either decreased uptake of the drug into the cell or increased efflux of the drug out of the cell via efflux pumps. nih.govnih.gov

Plasmid-mediated resistance: The acquisition of plasmids carrying resistance genes can also confer resistance to quinolones. nih.gov

While these mechanisms are primarily studied in the context of bacterial resistance to fluoroquinolones, they provide a valuable framework for investigating potential resistance to quinoline-based ethanones in cancer cells. For example, cancer cells can also develop resistance to chemotherapy through the overexpression of efflux pumps that actively transport drugs out of the cell.

Specific studies on the resistance mechanisms to this compound have not yet been conducted. Future research in this area would be essential to anticipate and potentially circumvent the development of resistance in a therapeutic setting.

Structure Activity Relationship Sar Studies of Substituted Quinoline Ethanones

Correlating Substituent Patterns with Biological Activity

The biological activity of quinoline (B57606) ethanones is significantly influenced by the nature and position of substituents on the quinoline ring. The presence of different functional groups can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. nih.gov

For instance, the introduction of an alkoxy group at the C-7 position and a flexible alkylamino side chain at the C-4 position of the quinoline nucleus has been shown to enhance antiproliferative activity. nih.gov Preliminary SAR analysis suggests that larger, more bulky substituents at the C-7 position are favorable for this activity. nih.gov Similarly, the presence of an amino side-chain can also contribute to increased antiproliferative effects. nih.gov

In the context of antibacterial agents, varying substitutions at the C-6 position has demonstrated the biological preference for a methoxy (B1213986) group over a methyl group or no substitution at all. nih.gov Quinoline-carbonitrile derivatives with a methoxy group at C-6 have shown increased zones of inhibition compared to their methyl-substituted counterparts. nih.gov

Furthermore, the type of substituent on a 1,2,3-triazole ring linked to a quinoline core can impact biological activity. For example, a fluorine atom at the meta position of a phenyl ring attached to the triazole increases activity, whereas ortho- or para-substitution does not. nih.gov

The following table summarizes the effects of different substituent patterns on the biological activity of quinoline derivatives based on various studies.

| Scaffold | Substituent Position | Substituent | Observed Effect on Biological Activity |

| Quinoline | C-4 | Flexible alkylamino side chain | Enhanced antiproliferative activity nih.gov |

| Quinoline | C-7 | Alkoxy group | Enhanced antiproliferative activity nih.gov |

| Quinoline | C-7 | Big and bulky substituents | Facilitated antiproliferative activity nih.gov |

| Quinoline | C-6 | Methoxy group | Increased antibacterial activity compared to methyl or no substitution nih.gov |

| Quinoline-Triazole Hybrid | meta-position of phenyl on triazole | Fluoro group | Increased activity nih.gov |

| Quinoline-Triazole Hybrid | ortho- or para-position of phenyl on triazole | Fluoro group | No increase in activity nih.gov |

Positional Effects on Pharmacological Efficacy (e.g., Substitutions at C-3, C-4, C-6, C-7)

The position of substituents on the quinoline ring plays a crucial role in determining the pharmacological efficacy of its derivatives. Even minor changes in the location of a functional group can lead to significant differences in biological activity. ijresm.comnih.gov

For example, in the development of CDK5 inhibitors, substitution at the 7th position of the quinoline ring was found to be more promising than at the 4th position. researchgate.net This highlights the importance of positional isomerism in drug design. In another instance, a study on quinoline-imidazole hybrids as antimalarial agents revealed that an electron-donating methoxy group at the C-2 position enhanced activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. nih.gov

Research on 2-phenylquinoline-4-carboxylic acid derivatives showed that synthetic modifications at the carboxylic acid moiety and subsequent Mannich base reactions led to compounds with varying yields and likely differing biological activities, underscoring the impact of substitutions at the C-4 position. nih.gov Furthermore, studies on quinoline derivatives as potential anti-gastric cancer agents have shown that specific substitutions at the R1 and R2 positions of the quinoline scaffold are crucial for high activity. For instance, compounds with R1 = CN and R2 = SCN, or R1 = COOEt and R2 = SCN, exhibit high potency. mdpi.com

The table below illustrates the impact of substituent position on the activity of various quinoline derivatives.

| Quinoline Derivative Type | Substituent Position | Substituent/Modification | Impact on Pharmacological Efficacy |

| CDK5 Inhibitors | C-7 vs. C-4 | General Substitution | Substitution at C-7 is more promising for inhibitory activity. researchgate.net |

| Antimalarial Quinoline-Imidazole Hybrids | C-2 | Electron-donating OCH3 group | Enhanced antimalarial activity. nih.gov |

| Antimalarial Quinoline-Imidazole Hybrids | C-2 | Electron-withdrawing Cl group | Loss of antimalarial activity. nih.gov |

| Anti-gastric Cancer Agents | R1 and R2 positions | R1 = CN, R2 = SCN | High anticancer activity. mdpi.com |

| Anti-gastric Cancer Agents | R1 and R2 positions | R1 = COOEt, R2 = SCN | High anticancer activity. mdpi.com |

Stereochemical Considerations in Quinoline Ethanone (B97240) Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. While specific studies focusing solely on the stereochemistry of 1-(4-Methylquinolin-3-YL)ethanone are not prevalent in the provided search results, the general principles of stereochemistry in drug action are well-established and applicable to this class of compounds.

For instance, in the context of anti-Zika virus agents, the stereochemistry at positions 14α and 14β of certain quinoline derivatives was shown to significantly affect their inhibitory activity and cytotoxicity. nih.gov An acetylated 14β-derivative was found to be inactive, whereas the corresponding 19-acetylated-14α-derivative was a highly potent anti-Zika agent. nih.gov This clearly indicates that the spatial orientation of substituents can be a critical determinant of pharmacological effect.

In the development of anti-gastric cancer agents based on quinoline derivatives, 3D-QSAR models have been employed. mdpi.com These models analyze the three-dimensional structure of molecules to correlate them with their biological activity. mdpi.com The successful application of such models implies that the specific 3D arrangement of atoms and functional groups in these quinoline compounds is crucial for their interaction with the target, which in this case is a serine/threonine protein kinase. mdpi.com This underscores the importance of stereochemical features for achieving optimal binding and biological response.

Ligand-Protein Interaction Analysis through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.orgnih.gov This method is instrumental in understanding the interactions between a ligand, such as a quinoline ethanone derivative, and its protein target at the molecular level. nih.govmdpi.comacs.org

For instance, in the development of novel quinoline derivatives as potential anticancer agents targeting serine/threonine protein kinase, molecular docking studies revealed crucial interactions. mdpi.com A designed ligand was found to form hydrogen bonds with the amino acid residues Arg A139, Tyr A92, and Gln A140 of the protein, contributing to the stability and specificity of the binding. mdpi.com Additionally, alkyl and π-alkyl bonds were observed with the Pro A91 residue, further enhancing the interaction. mdpi.com

Similarly, molecular docking of diarylurea and diarylamide derivatives containing a quinoline core against C-RAF kinase provided insights into their binding modes within the active site. nih.gov This information helps to explain the observed high potency and selectivity of these compounds. nih.gov In another study, docking of quinoline derivatives into the active site of HIV reverse transcriptase showed that compounds with a pyrimidine (B1678525) moiety generally had higher docking scores than those with a pyrazoline moiety, suggesting a better fit and potentially greater inhibitory activity. nih.gov

The table below provides examples of ligand-protein interactions identified through molecular docking for different quinoline derivatives.

| Quinoline Derivative | Protein Target | Interacting Amino Acid Residues | Type of Interaction |

| Designed Quinoline Ligand | Serine/Threonine Protein Kinase | Arg A139, Tyr A92, Gln A140 | Hydrogen Bonds mdpi.com |

| Designed Quinoline Ligand | Serine/Threonine Protein Kinase | Pro A91 | Alkyl and π-Alkyl Bonds mdpi.com |

| Diarylurea/Diarylamide Quinoline Derivatives | C-RAF Kinase | Active site residues | Putative binding interactions nih.gov |

| Quinoline-Pyrimidine Derivatives | HIV Reverse Transcriptase | Active site residues | Higher docking scores compared to pyrazoline derivatives nih.gov |

| (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide | Aurora A Kinase | Not specified | Minimum binding energy of -8.20 kJ/mol orientjchem.org |

| Quinoline derivatives 6a, 6c, and 6g | Aurora A Kinase | Arg 137, Thr 217, Lys 162, Ala 213 | Hydrogen bond interaction orientjchem.org |

Design Principles for Enhanced Target Selectivity and Potency

The rational design of quinoline ethanone derivatives with improved potency and selectivity is a key objective in medicinal chemistry. This involves a combination of structure-activity relationship (SAR) studies, computational modeling, and strategic chemical modifications. ijresm.comorientjchem.orgnih.govnih.gov

One important design principle is the introduction of specific substituents at key positions to optimize interactions with the target protein. For example, in the design of selective C-RAF kinase inhibitors, quinoline derivatives were armed with a dimethylamino or morpholino side chain. nih.gov This strategic addition led to compounds with high potency and selectivity for C-RAF kinase over other kinases. nih.gov

Another principle is the hybridization of the quinoline scaffold with other pharmacologically active moieties. For instance, linking a chalcone (B49325) fragment to the quinoline scaffold has been explored as a strategy to create novel anticancer agents. mdpi.com This molecular hybridization approach can lead to compounds with enhanced biological activity, potentially through dual modes of action.

Furthermore, the use of 3D-QSAR models can provide valuable insights for designing new compounds. By analyzing the contour maps generated from these models, researchers can identify regions where specific structural modifications, such as the addition of bulky groups or groups with specific electronic properties, are likely to enhance inhibitory activity. mdpi.com This information was used to design novel quinoline-based ligands with improved predicted anti-gastric cancer properties. mdpi.com

The development of potent and selective anaplastic lymphoma kinase (ALK) inhibitors also illustrates effective design principles. By introducing an alcohol group to form a hydrogen-bond interaction with the D1203 side chain of the kinase, both potency and lipophilic efficiency were increased. acs.org Further modeling suggested that adding a hydroxyl group to a methyl substituent could satisfy an unsatisfied NH group in the protein, leading to a highly efficient and potent neutral ligand. acs.org

The following table outlines some design principles and their application in enhancing the selectivity and potency of quinoline derivatives.

| Design Principle | Application Example | Outcome |

| Introduction of specific side chains | Arming quinoline with dimethylamino or morpholino side chains | High potency and selectivity for C-RAF kinase nih.gov |

| Molecular Hybridization | Linking a chalcone fragment to the quinoline scaffold | Novel compounds with potential anticancer activity mdpi.com |

| 3D-QSAR Guided Design | Modifying a quinoline template based on CoMFA contour maps | Design of new ligands with predicted enhanced anti-gastric cancer activity mdpi.com |

| Structure-Based Design | Introducing an alcohol group to form a hydrogen bond with the target protein (ALK) | Increased potency and lipophilic efficiency acs.org |

| Optimizing Head and Tail Groups | Modifying the 2,6-dichloro-3-fluorophenyl head and pyrazolopiperidine tail groups of crizotinib | A potent and lipophilic-efficient triazolophenyl head group was identified, leading to a highly potent compound across a broad panel of ALK mutant cell lines. acs.org |

Future Directions and Advanced Research Avenues for 1 4 Methylquinolin 3 Yl Ethanone

Development of Novel Synthetic Routes with Improved Sustainability and Efficiency

The synthesis of quinoline (B57606) derivatives is continuously evolving, with a strong emphasis on developing more sustainable and efficient methods. nih.gov Modern synthetic chemistry is moving away from traditional, often harsh, methods towards greener alternatives that are more atom-economical and environmentally benign. nih.govresearchgate.net Recent advancements include the development of metal-free, three-component synthesis methods and various catalyst-promoted reactions that offer high yields and simpler procedures. researchgate.netresearchgate.net

For instance, a new metal-free, three-component method has been reported for synthesizing 2,4-disubstituted quinolines from anilines, α-keto acids, and alkyl lactates. researchgate.net Another innovative approach leverages a light-sensitive borate (B1201080) intermediate to transform inexpensive quinolines into a variety of complex 2D and 3D fused frameworks in a cost-effective manner. sciencedaily.com These methods not only improve efficiency but also align with the principles of green chemistry by reducing waste and avoiding the use of toxic reagents. nih.gov

Table 1: Comparison of Synthetic Approaches for Quinoline Derivatives

| Method | Key Features | Advantages |

|---|---|---|

| Traditional Synthesis (e.g., Combes) | Often requires harsh conditions, strong acids, and high temperatures. | Well-established and understood. |

| Catalyst-Promoted Synthesis | Utilizes catalysts like FeCl3·6H2O, rhodium, or gold-based catalysts. researchgate.netresearchgate.net | Higher yields, milder reaction conditions, increased efficiency. researchgate.net |

| Metal-Free Three-Component Method | One-pot reaction involving anilines, α-keto acids, and alkyl lactates. researchgate.net | Environmentally friendly, avoids heavy metal contamination. researchgate.net |

| Photochemical Synthesis | Employs light-sensitive intermediates like pinacolborane. sciencedaily.com | Access to complex and diverse molecular frameworks from simple starting materials. sciencedaily.com |

Advanced Computational Modeling for De Novo Design and Optimization

Computational modeling has become an indispensable tool in modern drug discovery, enabling the de novo design and optimization of novel therapeutic agents with greater precision. azoai.com Techniques such as molecular docking, pharmacophore modeling, and virtual screening are routinely used to predict the binding affinity and interaction of molecules like 1-(4-Methylquinolin-3-YL)ethanone with their biological targets. nih.govresearchgate.net

These in silico methods allow researchers to screen vast virtual libraries of compounds and prioritize those with the highest potential for biological activity, significantly accelerating the drug development process. azoai.com For example, molecular docking studies on quinoline-O-carbamate and quinoline-pyrimidine hybrids have provided crucial insights into their binding modes and interactions with target enzymes, guiding the synthesis of more potent derivatives. researchgate.netresearchgate.net Cross-docking results have helped identify key hydrogen bonding interactions that may be responsible for the cytotoxic effects of certain quinoline derivatives on cancer cells. researchgate.net This structure-based drug design strategy has led to the discovery of novel quinoline-based inhibitors for various therapeutic targets, including kinases and mitochondrial RNA polymerase (POLRMT). acs.org

Exploration of Polypharmacology and Multi-Targeting Strategies

The traditional "one-drug, one-target" paradigm is increasingly being replaced by polypharmacology, which involves designing single chemical entities that can modulate multiple biological targets simultaneously. This multi-target-directed ligand (MTDL) strategy is particularly relevant for complex, multifactorial diseases like cancer and Alzheimer's disease. nih.govnih.gov Quinoline derivatives are well-suited for this approach due to their versatile scaffold, which can be readily modified to interact with various biological targets. nih.gov

A notable example is the design of quinoline-sulfonamide hybrids as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs) for the treatment of Alzheimer's disease. nih.govrsc.org Similarly, quinoline-O-carbamate derivatives have been developed as multifunctional agents with both cholinesterase inhibition and anti-inflammatory properties. researchgate.net In oncology, researchers are exploring quinoline-based compounds that can simultaneously target multiple receptor tyrosine kinases, such as c-Met, VEGF, and EGF receptors, which are involved in key carcinogenic pathways. nih.gov This multi-targeting approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

Integration of Omics Data for Systems-Level Understanding of Molecular Effects

To fully comprehend the biological effects of compounds like this compound, researchers are increasingly turning to the integration of multi-omics data. This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of a drug's impact on cellular and physiological processes. nih.govnih.gov The integration of these diverse datasets can reveal complex interactions and pathways that would be missed by studying a single omics layer alone. nih.govquantori.com

Different strategies for multi-omics data integration, such as early, intermediate, and late integration, allow for a comprehensive analysis that can uncover novel biomarkers and therapeutic targets. quantori.com For instance, combining genomic and transcriptomic data can link genetic variations to changes in gene expression, providing insights into disease mechanisms and drug response. nih.gov Although still an emerging field, applying these integrative approaches to quinoline research will facilitate a deeper understanding of their mechanisms of action, off-target effects, and potential for personalized medicine. nih.govarxiv.org

Table 2: Omics Layers and Their Role in Understanding Drug Effects

| Omics Layer | Information Provided | Application in Quinoline Research |

|---|---|---|

| Genomics | Identifies genetic variations (e.g., mutations, SNPs) that may influence drug response. | To understand how a patient's genetic makeup might affect their response to a quinoline-based drug. |

| Transcriptomics | Measures gene expression levels (mRNA) to see how a drug alters cellular activity. | To identify the genes and pathways that are up- or down-regulated by this compound. |

| Proteomics | Analyzes the protein content of a cell to understand functional changes induced by a drug. | To identify the specific proteins that interact with the quinoline compound and the downstream effects on protein networks. |

| Metabolomics | Measures the levels of small molecules (metabolites) to assess the impact of a drug on metabolism. | To determine how the compound alters metabolic pathways, which can be crucial for its therapeutic or toxic effects. |

Application of Artificial Intelligence and Machine Learning in Quinoline Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and their application to quinoline research is no exception. azoai.com These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability. researchgate.net In the context of quinoline derivatives, AI and ML are being used for a variety of tasks, from de novo design to predicting biological activity and optimizing synthetic routes. mdpi.comyoutube.com

Elucidation of Novel Molecular Targets and Signaling Pathways

A key area of future research for this compound and related compounds is the identification of novel molecular targets and the elucidation of their effects on signaling pathways. The versatility of the quinoline scaffold allows it to interact with a wide range of biological molecules, and researchers are continually uncovering new therapeutic opportunities. orientjchem.orgnih.gov

Recent studies have identified several promising new targets for quinoline derivatives. For example, some quinolines have been shown to inhibit the GLI1 transcription factor, which is a key component of the Hedgehog signaling pathway implicated in several cancers. researchgate.net Others have been developed as inhibitors of mitochondrial RNA polymerase (POLRMT), a potential therapeutic target in prostate cancer. acs.org The ability of quinoline derivatives to modulate various signaling cascades, including those involved in cell proliferation, apoptosis, and inflammation, underscores their therapeutic potential. nih.gov Continued research in this area will undoubtedly reveal new mechanisms of action and expand the range of diseases that can be treated with quinoline-based drugs. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Methylquinolin-3-YL)ethanone?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring (e.g., 4-methylquinoline derivatives) using Lewis acid catalysts like AlCl₃. Alternative routes include Mannich reactions for introducing aminoalkyl groups or nucleophilic aromatic substitution (SNAr) for functionalization at specific positions. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to avoid side products like over-acylated derivatives .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR spectra provide structural confirmation, with characteristic signals for the quinoline ring (e.g., aromatic protons at δ 7.5–8.5 ppm) and the acetyl group (singlet at ~δ 2.6 ppm for CH₃) .

- IR : Stretching frequencies for C=O (~1680–1720 cm⁻¹) and aromatic C-H (~3000–3100 cm⁻¹) are critical for functional group identification .

- Mass Spectrometry : Electron ionization (EI-MS) confirms molecular weight via the molecular ion peak (e.g., m/z 213 for C₁₂H₁₁NO) and fragmentation patterns .

Q. What crystallographic tools are used for structural elucidation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL is standard. Preprocessing with WinGX or OLEX2 handles data integration, while ORTEP-3 generates thermal ellipsoid plots for visualizing atomic displacement .

Advanced Research Questions

Q. How can catalytic efficiency be optimized in synthesizing this compound?

- Methodological Answer :

- Catalyst Screening : Compare Lewis acids (e.g., FeCl₃ vs. AlCl₃) or transition-metal catalysts (e.g., Pd/C) for improved yields.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic acylation, while microwave-assisted synthesis reduces reaction time .

- Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to identify rate-limiting steps and optimize temperature gradients.

Q. How to resolve contradictions in crystallographic data (e.g., disorder or twinning)?

- Methodological Answer :

- Twinning Analysis : Use SHELXD for initial structure solution and SHELXL for refining twinned data (TWIN/BASF commands).

- Disorder Modeling : Apply PART instructions in SHELXL to model split positions for disordered atoms, validated via R-factor convergence (<5%) .

- High-Resolution Data : Collect data at synchrotron facilities (λ < 1 Å) to improve resolution and reduce noise.

Q. What computational methods predict the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps, ionization potentials (IP), and electron affinities (EA). Absolute hardness (η = (IP – EA)/2) quantifies reactivity trends .

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic sites using Mulliken charges from optimized geometries (B3LYP/6-31G* basis set).

Q. How to investigate bioactivity and metabolic pathways involving this compound?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., cytochrome P450) using fluorometric or calorimetric assays. Dose-response curves (IC₅₀) quantify potency .

- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS. Phase I metabolites (hydroxylated or acetylated derivatives) are characterized using isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.